![molecular formula C21H18N4O6S B2795986 N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-92-5](/img/structure/B2795986.png)
N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H18N4O6S and its molecular weight is 454.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazoline derivatives, which include compounds structurally related to N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, were synthesized using both conventional and microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. Compounds from this series showed significant in vivo anti-inflammatory activity and potent antibacterial properties. Additionally, in silico toxicities and drug score profiles of these synthesized compounds suggested promising results. The success of the microwave irradiation method highlighted its efficiency in yielding higher outputs in shorter times and its environmental friendliness compared to conventional methods (Ravula et al., 2016).
Chemical Reactions and Structural Studies
The compound's related reactions and structural characteristics were explored through various chemical processes. Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones highlighted the synthesis and reactions of derivatives including the core structure of interest. These studies provided insights into the chemical versatility and reactive nature of such compounds, paving the way for further modifications and applications in chemical research (Şener et al., 2002).
Molecular Docking and Inhibition Studies
Investigations into the molecular docking and inhibition effects of pyrazoline derivatives revealed their potential as molecular templates for anti-inflammatory activity. These findings were supported by both biological data and molecular docking results, suggesting that such compounds could be beneficial in the development of new anti-inflammatory agents. The study emphasizes the importance of integrating computational and experimental approaches to uncover the therapeutic potential of novel chemical entities (Bakavoli et al., 2010).
properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHUEIUPKQCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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